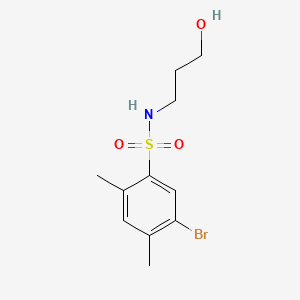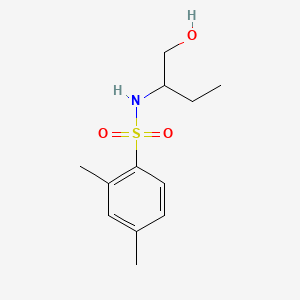amine CAS No. 914246-69-8](/img/structure/B602975.png)
[(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with a pentyloxy group at the 4-position, a methyl group at the 3-position, and a thienylmethyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine can be achieved through a multi-step process:
Preparation of 3-methyl-4-(pentyloxy)benzenesulfonyl chloride: This intermediate can be synthesized by reacting 3-methyl-4-hydroxybenzenesulfonyl chloride with pentanol under acidic conditions.
Formation of 3-methyl-4-(pentyloxy)benzenesulfonamide: The sulfonyl chloride intermediate is then reacted with 2-thienylmethylamine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The pentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving sulfonamides.
Medicine: Investigation as a potential antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of [(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(pentyloxy)-N-(2-thienylmethyl)benzenesulfonamide: Lacks the methyl group at the 3-position.
3-methyl-4-(pentyloxy)benzenesulfonamide: Lacks the thienylmethyl group.
3-methyl-4-(methoxy)-N-(2-thienylmethyl)benzenesulfonamide: Has a methoxy group instead of a pentyloxy group.
Uniqueness
The presence of both the pentyloxy and thienylmethyl groups in [(3-Methyl-4-pentyloxyphenyl)sulfonyl](2-thienylmethyl)amine provides unique steric and electronic properties that may enhance its biological activity and specificity compared to similar compounds.
Eigenschaften
CAS-Nummer |
914246-69-8 |
|---|---|
Molekularformel |
C17H23NO3S2 |
Molekulargewicht |
353.5g/mol |
IUPAC-Name |
3-methyl-4-pentoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H23NO3S2/c1-3-4-5-10-21-17-9-8-16(12-14(17)2)23(19,20)18-13-15-7-6-11-22-15/h6-9,11-12,18H,3-5,10,13H2,1-2H3 |
InChI-Schlüssel |
SBILCSUZBDBCCV-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Hydroxypropyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B602893.png)

amine](/img/structure/B602896.png)
amine](/img/structure/B602897.png)
amine](/img/structure/B602898.png)
![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methylbenzenesulfonamide](/img/structure/B602900.png)
amine](/img/structure/B602901.png)

amine](/img/structure/B602905.png)
amine](/img/structure/B602908.png)
![N-[1-(hydroxymethyl)propyl]-6-methoxy-2-naphthalenesulfonamide](/img/structure/B602911.png)
![2,4-dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B602913.png)
amine](/img/structure/B602914.png)
![[3-(Diethylamino)propyl][(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amine](/img/structure/B602915.png)
